molecular formula C9H10BrN3 B1464326 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1342659-38-4

5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine

Número de catálogo: B1464326
Número CAS: 1342659-38-4
Peso molecular: 240.1 g/mol
Clave InChI: GEKPZDNLCOMUMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C9H10BrN3 and its molecular weight is 240.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-1-propylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-2-3-13-9-7(5-12-13)4-8(10)6-11-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKPZDNLCOMUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC=C(C=C2C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Strategic Synthesis & Functionalization of 5-Bromo-1-alkyl-1H-pyrazolo[3,4-b]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromo-1-alkyl-1H-pyrazolo[3,4-b]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry, particularly in the development of type I and II kinase inhibitors (e.g., TRK, ALK, ROS1). Structurally, it serves as a bioisostere to indole and indazole, offering distinct hydrogen-bonding vectors and improved aqueous solubility due to the pyridine nitrogen.

This guide provides a rigorous technical roadmap for researchers. It moves beyond generic procedures to address the specific synthetic bottlenecks of this scaffold: regioselective N-alkylation and C5-functionalization .

Part 1: Structural Significance & Pharmacophore Logic

The 1H-pyrazolo[3,4-b]pyridine core is not merely a spacer; it is an active participant in ligand-target binding.

  • N1 Position: Controls solubility and pharmacokinetic (PK) properties. Bulky groups here can occupy the solvent-exposed regions of a kinase ATP-binding pocket.

  • N7 Position (Pyridine Nitrogen): Acts as a critical hydrogen bond acceptor (HBA), often interacting with the hinge region residues (e.g., the backbone NH of the hinge).

  • C5 Position (Bromine handle): The vector for extending the molecule into the hydrophobic back pocket (Gatekeeper region) via cross-coupling reactions.

Quantitative Comparison: Scaffold Properties
PropertyIndole1H-Indazole1H-Pyrazolo[3,4-b]pyridine
H-Bond Acceptors 0 (NH is donor)1 (N2)2 (N2, N7)
pKa (Conj. Acid) -2.41.3~2.0 (Pyridine N)
Lipophilicity (cLogP) HighModerateLower (Improved Solubility)
Metabolic Liability C3 oxidationN-dealkylationStable Pyridine Ring

Part 2: Core Synthesis (Cyclization)

The foundational step involves constructing the bicyclic core. The most robust method utilizes 5-bromo-2-fluoropyridine-3-carboxaldehyde.

Experimental Protocol: Hydrazine Cyclization

Objective: Synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine. Reaction Type: Nucleophilic Aromatic Substitution (


) followed by Condensation.

Reagents:

  • 5-Bromo-2-fluoropyridine-3-carboxaldehyde (1.0 eq)

  • Hydrazine monohydrate (excess, ~5.0 eq)

  • Solvent: Ethanol (EtOH) or THF

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-bromo-2-fluoropyridine-3-carboxaldehyde in ethanol (0.5 M concentration).

  • Addition: Add hydrazine monohydrate dropwise at

    
     to control exotherm.
    
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–12 hours. Monitor via TLC (30% EtOAc/Hexane).
    
  • Workup: Cool to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol/water.

    • If no precipitate: Concentrate in vacuo, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from EtOH is usually sufficient.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the pyrazole C3-H singlet (~8.0–8.2 ppm) and the broad NH signal (~13-14 ppm).

SynthesisPath Start 5-Bromo-2-fluoropyridine- 3-carboxaldehyde Step1 Hydrazine Addition (0°C, EtOH) Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Cyclization (Reflux, -HF) Intermediate->Step2 Product 5-Bromo-1H-pyrazolo [3,4-b]pyridine Step2->Product

Caption: Core cyclization pathway via hydrazine condensation.

Part 3: The Regioselectivity Challenge (N1 vs N2 Alkylation)

This is the most critical technical hurdle. Alkylation of the pyrazole NH can occur at N1 or N2.[1][2][3][4] For kinase inhibitors, N1-alkylation is typically required for optimal binding modes.

Mechanism of Selectivity

The pyrazolo[3,4-b]pyridine anion is an ambient nucleophile.

  • N1-Alkylation: Thermodynamically favored in many cases but sterically sensitive.

  • N2-Alkylation: Often kinetically accessible, especially with small electrophiles (e.g., MeI) or under specific solvent conditions.

Protocol: Optimized N1-Selective Alkylation

Method: Cesium Carbonate / DMF System.[5]

Reagents:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)[6]

  • Alkyl Halide (R-X) (1.1 eq)[3]

  • Base:

    
     (2.0 eq)
    
  • Solvent: Anhydrous DMF (0.2 M)

Step-by-Step Workflow:

  • Activation: Dissolve the scaffold in dry DMF. Add

    
     and stir at RT for 30 mins to generate the anion.
    
  • Alkylation: Add the alkyl halide dropwise.

    • Tip: For highly reactive halides (e.g., Benzyl bromide), cool to

      
       initially to minimize N2 kinetic product.
      
  • Reaction: Stir at RT (or

    
     for unreactive alkyl chlorides) for 2–16 hours.
    
  • Workup: Dilute with water (5x volume). Extract with EtOAc.[3] Wash organic layer with LiCl solution (to remove DMF).

Self-Validating Checkpoint (Isomer ID): You must confirm regiochemistry before proceeding.

  • NOESY NMR:

    • N1-Isomer: NOE correlation observed between the N1-Alkyl protons and the C7-H (pyridine proton) or C3-H .

    • N2-Isomer: NOE correlation observed between N2-Alkyl protons and C3-H ONLY. Strong lack of interaction with the pyridine ring protons.

  • C13 NMR: The chemical shift of the alkylated carbon often differs, but NOESY is definitive.

RegioSelectivity cluster_conditions Reaction Conditions Core 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Anion) Cond1 Cs2CO3 / DMF (Thermodynamic Control) Core->Cond1 N1_Path N1 Attack (Major Product) Cond1->N1_Path Preferred N2_Path N2 Attack (Minor Product) Cond1->N2_Path Side Rxn Validation Validation: NOESY NMR N1-R <-> Pyridine C7-H N1_Path->Validation

Caption: Decision logic for N-alkylation and validation of the N1 regioisomer.

Part 4: C5-Functionalization (Suzuki-Miyaura Coupling)

Once the N1-alkyl handle is established, the C5-bromo position is functionalized to introduce the "tail" of the inhibitor.

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

  • N1-alkyl-5-bromo-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (0.05 eq) - Robust for heteroaromatics.
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Inert Atmosphere: Purge reaction vessel with Nitrogen/Argon. Oxygen is the enemy of this catalytic cycle.

  • Mixing: Combine scaffold, boronic acid, and catalyst in Dioxane.

  • Activation: Add the aqueous base.

  • Reaction: Heat to

    
     for 2–6 hours.
    
    • Microwave Option:

      
       for 30 mins often improves yield for difficult substrates.
      
  • Scavenging: Filter through Celite to remove Pd black.

Troubleshooting:

  • De-bromination (Hydrodebromination): If you see the H-substituted product, the reaction is too hot or the catalyst loading is too high. Switch to a milder precatalyst like XPhos Pd G2 .

Part 5: Case Study & SAR Visualization

Application: TRK Kinase Inhibition (e.g., Larotrectinib analogs). Researchers have utilized this scaffold to target the ATP pocket of TRK receptors.

SAR Logic:

  • Core: 5-bromo-1H-pyrazolo[3,4-b]pyridine.[7][8][9][10][11]

  • N1-R: Difluorophenyl or similar lipophilic moiety (fits hydrophobic pocket).

  • C5-R: Solubilizing group (e.g., pyrrolidine-linked amide) or H-bond acceptor to interact with the gatekeeper residue.

SAR_Logic Scaffold Scaffold Core Pyrazolo[3,4-b]pyridine N1_Sub N1-Substitution (Solubility/PK) Scaffold->N1_Sub Alkylation C5_Sub C5-Substitution (Potency/Selectivity) Scaffold->C5_Sub Suzuki C3_Sub C3-Substitution (Minor H-Bonding) Scaffold->C3_Sub Electrophilic Subst. Target: Solvent Front Target: Solvent Front N1_Sub->Target: Solvent Front Target: Gatekeeper/Hinge Target: Gatekeeper/Hinge C5_Sub->Target: Gatekeeper/Hinge

Caption: Structure-Activity Relationship (SAR) map for the scaffold.

References

  • National Institutes of Health (NIH). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at: [Link]

  • Royal Society of Chemistry (RSC). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link][1][3][6][9][12][13][14]

  • WuXi Biology. Activation Energy Estimation for Alkylation of Pyrazole (Part II). Available at: [Link]

Sources

5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine: A Strategic Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine represents a high-value "privileged structure." This scaffold serves as a bioisostere of the purine core found in ATP, making it an ideal template for developing Type I and Type II kinase inhibitors.

The 5-bromo substituent acts as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing rapid library generation. Meanwhile, the N-1 propyl group locks the tautomeric state of the pyrazole ring and provides a defined hydrophobic vector, often critical for occupying the solvent-exposed regions or specific hydrophobic pockets (e.g., the ribose binding pocket) of kinase active sites.

This guide details the synthesis, reactivity profile, and medicinal chemistry applications of this building block, supported by validated protocols and mechanistic insights.[1]

Chemical Profile & Structural Logic[2][3]

Core Architecture

The pyrazolo[3,4-b]pyridine system is a fused bicycle containing a pyridine ring fused to a pyrazole.[1][2]

  • System: 1H-Pyrazolo[3,4-b]pyridine[1][3][4][5][6][7][8]

  • Substituents:

    • C5-Bromo: An electrophilic site primed for oxidative addition by transition metals (Pd, Ni).

    • N1-Propyl: An alkyl chain that eliminates N-H acidity, prevents promiscuous hydrogen bonding, and increases lipophilicity (cLogP modulation).

Tautomeric Locking

Unsubstituted pyrazolo[3,4-b]pyridines exist in equilibrium between 1H- and 2H-tautomers. Functionalizing the N1 position with a propyl group "locks" the aromatic system into the 1H-form. This is crucial for structure-activity relationship (SAR) consistency, ensuring the drug candidate presents a single, defined geometry to the target protein.

PropertyValue / Description
CAS Number 1016823-09-8 (Analogous ref: 875781-17-2 for 1H-parent)
Molecular Formula C

H

BrN

Molecular Weight 240.10 g/mol
H-Bond Donors 0 (N1 is capped)
H-Bond Acceptors 2 (Pyridine N, Pyrazole N2)
Predicted LogP ~2.8 (vs ~1.5 for 1-H parent)

Synthetic Utility & Reactivity Map

The utility of this building block lies in its orthogonal reactivity. The C5-Bromine is the primary "growth vector," while the C3 position offers a secondary vector if activated (e.g., via iodination).

Reactivity Diagram

ReactivityMap cluster_legend Reactivity Zones Core 5-Bromo-1-propyl- 1H-pyrazolo[3,4-b]pyridine Suzuki Suzuki-Miyaura Coupling (C5-Aryl/Heteroaryl) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5-Amine) Core->Buchwald Pd2(dba)3, Amines Heck Heck Reaction (C5-Alkene) Core->Heck Pd(OAc)2, Alkenes C3_Func C3-Lithiation/Iodination (Secondary Vector) Core->C3_Func NIS or LDA/I2

Figure 1: Reactivity map highlighting the primary C5 growth vector (Blue) and secondary C3 potential (Red).

Experimental Protocols

Synthesis of the Building Block (N1-Alkylation)

Rationale: Commercial sources often supply the 1H-parent. N-alkylation must be regioselective for N1 over N2. Using a mild base like Cesium Carbonate (


) in DMF favors the thermodynamic N1 product due to steric and electronic factors of the fused pyridine ring.

Reagents:

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • 1-Iodopropane (1.2 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Anhydrous, 10 mL/g substrate)

Procedure:

  • Dissolution: Charge a round-bottom flask with 5-Bromo-1H-pyrazolo[3,4-b]pyridine and anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     in a single portion. Stir at Room Temperature (RT) for 30 minutes to ensure deprotonation.
    
  • Alkylation: Dropwise add 1-iodopropane.

  • Reaction: Heat to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup: Pour mixture into ice-water (10x volume). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (SiO2, Gradient 0-20% EtOAc in Hexanes). The N1-isomer elutes later than the N2-isomer (minor byproduct) in most systems.

Application: Suzuki-Miyaura Coupling at C5

Rationale: This protocol installs an aryl group at C5, a common design in kinase inhibitors (e.g., mimicking the adenine hinge-binding region).

Reagents:

  • 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 M aq. solution, 3.0 eq)
    
  • 1,4-Dioxane (degassed)

Procedure:

  • Combine the bromide, boronic acid, and Pd-catalyst in a microwave vial.

  • Add Dioxane and aqueous Base.

  • Purge with Argon for 5 minutes.

  • Heat at 90°C (oil bath) or 110°C (microwave) for 1–2 hours.

  • Filter through Celite, concentrate, and purify via HPLC or Flash Chromatography.

Medicinal Chemistry Applications

Kinase Inhibition (TRK, FGFR, PIM-1)

The pyrazolo[3,4-b]pyridine core is a proven scaffold for ATP-competitive inhibition.

  • Hinge Binding: The N7 (pyridine nitrogen) and N2 (pyrazole nitrogen) can serve as hydrogen bond acceptors/donors to the kinase hinge region (e.g., interacting with the backbone NH of the hinge residue).

  • Gatekeeper Interaction: The C5 substituent extends into the hydrophobic back-pocket, often determining selectivity against kinases with bulky gatekeeper residues.

  • Solvent Front: The N1-propyl group points towards the solvent-exposed region (ribose pocket), improving cellular permeability compared to the unsubstituted parent.

Workflow: Library Generation

LibraryWorkflow cluster_div Step 2: Divergent Synthesis (C5) Start Starting Material 5-Bromo-1H-pyrazolo[3,4-b]pyridine Step1 Step 1: N-Alkylation (Introduction of Propyl Group) Start->Step1 Intermed Intermediate 5-Bromo-1-propyl-scaffold Step1->Intermed PathA Suzuki Coupling (Biaryl Kinase Inhibitors) Intermed->PathA PathB Buchwald Amination (Amino-linked Inhibitors) Intermed->PathB PathC Sonogashira (Alkynyl Linkers) Intermed->PathC Validation Biological Screening (IC50 / Kinase Panel) PathA->Validation PathB->Validation PathC->Validation

Figure 2: Divergent synthesis workflow converting the core scaffold into a focused library.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Codes: H315, H319, H335.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is stable, but the pyridine ring can be susceptible to N-oxidation if exposed to strong oxidants for prolonged periods.

  • Solubility: Soluble in DMSO, DMF, DCM, and MeOH. Poor solubility in water.

References

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Royal Society of Chemistry (RSC) Advances.

  • Tan, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.

  • Bedwell, E.V., et al. (2023).[9] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry.

  • PubChem. 5-Bromo-1H-pyrazolo[3,4-b]pyridine Compound Summary. National Library of Medicine.

  • GuideChem. Preparation of 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity of N1 vs. N2 Alkylation in Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common synthetic challenge: controlling the regioselectivity of N1 versus N2 alkylation of the pyrazolo[3,4-b]pyridine scaffold. This bicyclic heterocycle is a privileged structure in medicinal chemistry, and precise control over its functionalization is paramount for developing novel therapeutics.[1][2][3][4]

This document will delve into the underlying principles governing this selectivity and offer field-proven strategies to steer your reactions toward the desired isomer.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable protocols to overcome them.

Issue 1: My N-alkylation reaction yields a mixture of N1 and N2 isomers with poor selectivity. How can I improve the regioselectivity?

The formation of a mixture of N1 and N2 alkylated products is a frequent challenge. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions.[5][6]

Underlying Causes and Strategic Solutions:
  • Steric Hindrance: The relative accessibility of the two nitrogen atoms is a primary determinant of the alkylation site. Bulky substituents on the pyrazolo[3,4-b]pyridine core or a sterically demanding alkylating agent will favor reaction at the less hindered nitrogen.[6]

  • Electronic Effects: The electron density at each nitrogen atom influences its nucleophilicity. Electron-donating or -withdrawing groups on the heterocyclic core can modulate the reactivity of the N1 and N2 positions.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity.[5][7]

Optimization Workflow:

Here is a systematic approach to optimizing your reaction for improved regioselectivity:

G cluster_sterics Steric Control cluster_conditions Condition Optimization start Poor N1/N2 Regioselectivity sterics Analyze Steric Environment start->sterics electronics Evaluate Electronic Factors sterics->electronics bulky_alkyl Use a Bulkier Alkylating Agent sterics->bulky_alkyl protecting_group Introduce a Directing Protecting Group sterics->protecting_group conditions Systematically Vary Reaction Conditions electronics->conditions base Screen Different Bases (e.g., NaH, K2CO3, Cs2CO3) conditions->base end Improved Regioselectivity protecting_group->end solvent Solvent Screening (Polar Aprotic vs. Nonpolar) base->solvent temp Vary Reaction Temperature solvent->temp temp->end

Caption: A decision-making workflow for troubleshooting poor regioselectivity in pyrazolo[3,4-b]pyridine N-alkylation.

Detailed Experimental Protocols:

Protocol 1: Base and Solvent Screening for Regioselectivity

This protocol outlines a parallel screening experiment to identify the optimal base and solvent combination for your specific substrate and alkylating agent.

  • Preparation: In an array of reaction vials, add your pyrazolo[3,4-b]pyridine starting material (1.0 eq).

  • Base Addition: To each designated vial, add the appropriate base (1.2 eq). Common bases to screen include NaH, K₂CO₃, and Cs₂CO₃.

  • Solvent Addition: Add the designated solvent to each vial. Screen a range of solvents such as DMF, DMSO, THF, and acetonitrile.

  • Alkylation: Add the alkylating agent (1.1 eq) to each vial.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 60 °C) and monitor by TLC or LC-MS.

  • Analysis: After completion, quench the reactions and analyze the N1:N2 isomer ratio by ¹H NMR or HPLC.

BaseSolventTemperature (°C)Typical N1:N2 Ratio (Example)
NaHDMF251:2
K₂CO₃DMSO603:1
Cs₂CO₃Acetonitrile805:1

Note: The above table is illustrative. The optimal conditions will be substrate-dependent.

Issue 2: I am observing the formation of only the N2-alkylated product, but the N1 isomer is my target. How can I reverse the selectivity?

Achieving N1 selectivity when N2 is electronically or sterically favored can be challenging. However, several strategies can be employed to override the inherent reactivity.

Strategic Approaches to Favor N1 Alkylation:
  • Protecting Group Strategy: The use of a removable protecting group can block the more reactive N2 position, directing alkylation to N1. The p-methoxybenzyl (PMB) group is a common choice, which can be subsequently removed under acidic conditions.[8]

  • Mitsunobu Reaction: For the introduction of alkyl groups from corresponding alcohols, the Mitsunobu reaction can sometimes offer different regioselectivity compared to traditional SN2 alkylations.[9] This reaction proceeds via an alkoxyphosphonium intermediate and can be sensitive to the steric and electronic environment in a different manner.[9]

Protocol 2: N1-Alkylation via a Protecting Group Strategy
  • Protection: React the starting pyrazolo[3,4-b]pyridine with NaH and p-methoxybenzyl chloride (PMB-Cl) in DMF to selectively protect the N2 position.[8]

  • Purification: Purify the N2-PMB protected intermediate by column chromatography.

  • N1-Alkylation: Subject the purified intermediate to your desired N1-alkylation conditions (e.g., NaH and an alkyl halide in DMF).

  • Deprotection: Remove the PMB group using an acid such as trifluoroacetic acid (TFA) to yield the N1-alkylated product.[8]

Caption: Workflow for achieving N1-alkylation using a protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing N1 vs. N2 regioselectivity in the alkylation of pyrazolo[3,4-b]pyridines?

A1: The regioselectivity is primarily governed by a combination of steric and electronic factors. Generally, alkylation favors the less sterically hindered nitrogen atom.[6] Electronically, the more nucleophilic nitrogen is preferred; however, the relative nucleophilicity of N1 and N2 can be influenced by substituents on the ring system.[5] Computational studies on simpler pyrazole systems have shown that the nature of the alkylating agent itself can also play a crucial role in determining the transition state energies for N1 versus N2 attack, thereby influencing the product ratio.[10]

Q2: How does the choice of base influence the N1/N2 ratio?

A2: The base plays a critical role in deprotonating the pyrazole nitrogen, forming the nucleophilic pyrazolide anion. The counterion of the base (e.g., Na⁺, K⁺, Cs⁺) can coordinate with the nitrogen atoms of the pyrazolide, influencing the accessibility of each nitrogen to the incoming electrophile.[7] For instance, in some systems, larger, "softer" cations like Cs⁺ may favor alkylation at a different position compared to smaller, "harder" cations like Na⁺ due to differing coordination strengths and steric profiles of the resulting ion pairs.

Q3: Are there any "directing group" strategies to control regioselectivity?

A3: Yes, substituents on the pyrazolo[3,4-b]pyridine ring can act as directing groups. For example, a substituent at the C3 position will sterically hinder the N2 position, thereby favoring alkylation at N1. Conversely, a substituent at C7 of the fused pyridine ring could potentially influence the steric environment around N1. In some cases, substituents can also form hydrogen bonds with the alkylating agent in the transition state, stabilizing one approach over the other.[10]

Q4: Can I use a catalyst to improve regioselectivity?

A4: While not as common as stoichiometric reagents for this specific transformation, the choice of catalyst in related synthetic steps can be crucial. For instance, in some multi-component reactions that form the pyrazolo[3,4-b]pyridine core, Lewis acid catalysts like ZrCl₄ have been employed.[2][11] While this doesn't directly control a subsequent N-alkylation, ensuring a clean formation of the starting heterocycle is vital. For the alkylation itself, phase-transfer catalysts could potentially be explored to alter the reaction environment and influence the N1/N2 ratio, although this is less commonly reported.

Q5: What are the best methods for separating N1 and N2 isomers if my optimization fails to provide a single regioisomer?

A5: If a mixture of isomers is unavoidable, flash column chromatography is the most common and effective method for separation.[12] The polarity difference between the N1 and N2 isomers is often sufficient for separation on silica gel. Careful selection of the eluent system, often a gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone), is key.[12] In more challenging cases, preparative HPLC may be necessary.

References

  • Asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues catalyzed by chiral-at-metal Rh(iii) complexes. Organic Chemistry Frontiers (RSC Publishing).
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Regioselective Alkylation of 4,6Bis(methylthio)-1 H -pyrazolo[3,4- d ]pyrimidine. ResearchGate.
  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. American Chemical Society.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC.
  • Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
  • Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. ResearchGate.
  • Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis. Benchchem.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles. Benchchem.
  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed.
  • Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ResearchGate.
  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology.
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PMC.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC.
  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate.
  • N-methylation of pyrazole. Reddit.
  • Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead. bioRxiv.

Sources

Troubleshooting low yields in the propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Technical Support Center: Propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for the synthesis of N-propylated 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific N-alkylation reaction. As a fused heterocyclic system, the pyrazolo[3,4-b]pyridine core presents unique challenges, most notably the potential for alkylation at two different nitrogen atoms, leading to mixtures of regioisomers.[1] This document provides in-depth, field-proven insights to help you diagnose and resolve common issues leading to low reaction yields.

The 1H-pyrazolo[3,4-b]pyridine scaffold exists in tautomeric equilibrium with the 2H-form, though the 1H-tautomer is significantly more stable.[2][3] Deprotonation with a base generates a delocalized pyrazolide anion, which can be alkylated at either the N1 or N2 position. Understanding and controlling the factors that influence this regioselectivity is paramount to achieving a high yield of the desired product.

Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the propylation of 5-bromo-1H-pyrazolo[3,4-b]pyridine.

Question 1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve it?

Answer: Low conversion is a frequent issue that typically points to problems with reaction setup, reagents, or conditions. Let's break down the potential culprits.

  • Cause A: Incomplete Deprotonation The first step of the reaction is the deprotonation of the pyrazole N-H proton to form the nucleophilic anion. If this step is inefficient, the subsequent alkylation will not proceed.

    • Troubleshooting Steps:

      • Verify Base Quality: Sodium hydride (NaH), a common choice for this reaction, can be deactivated by moisture.[4] Use NaH from a freshly opened container or a previously well-sealed one. Ensure the NaH dispersion is properly handled under an inert atmosphere.

      • Ensure Anhydrous Conditions: Any moisture in the solvent or on the glassware will quench the base. Flame-dry glassware under vacuum and use anhydrous solvents.

      • Optimize Base Stoichiometry: While 1.1 equivalents of base are often sufficient, increasing to 1.3-1.5 equivalents can help overcome trace amounts of moisture and drive the deprotonation to completion.

      • Allow Sufficient Deprotonation Time: Add the base to the solution of the pyrazolopyridine at a low temperature (e.g., 0 °C) and allow it to stir for at least 30 minutes before adding the propylating agent (e.g., 1-iodopropane or 1-bromopropane).[4]

  • Cause B: Suboptimal Reaction Conditions The kinetics of the Sₙ2 reaction are highly dependent on solvent, temperature, and time.

    • Troubleshooting Steps:

      • Solvent Choice: The solvent must be able to dissolve the pyrazolide salt. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[4] If using a less polar solvent like Tetrahydrofuran (THF), solubility issues may arise.

      • Temperature and Reaction Time: While many alkylations proceed at room temperature, gentle heating (e.g., 40-60 °C) can significantly increase the reaction rate. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time and avoid potential degradation at higher temperatures.[5]

  • Cause C: Purity of Starting Materials Impurities in either the 5-bromo-1H-pyrazolo[3,4-b]pyridine or the propylating agent can interfere with the reaction.

    • Troubleshooting Steps:

      • Verify Purity: Confirm the identity and purity of your starting materials via ¹H NMR, LC-MS, or melting point analysis.

      • Use a More Reactive Electrophile: 1-iodopropane is more reactive than 1-bromopropane and may improve conversion rates, although it is more expensive.

Question 2: I'm getting a good overall yield, but it's a mixture of two regioisomers (N1- and N2-propyl). How can I control the regioselectivity?

Answer: This is the most common and complex challenge in the alkylation of unsymmetrical pyrazoles.[1][6] The ratio of N1 to N2 products is dictated by a delicate balance of steric effects, electronics, and the nature of the ion pair formed between the pyrazolide anion and the base's counter-ion.[7][8]

The key insight is that reaction conditions can be tuned to favor either the kinetic or thermodynamic product.

  • Kinetic vs. Thermodynamic Control:

    • N2-Alkylation (Kinetic Product): Often favored under conditions that form a tight ion pair (TIP) or close ion pair (CIP). The cation (e.g., Na⁺) can coordinate between the N2 and the adjacent pyridine nitrogen (N7), sterically blocking the N1 position and directing the electrophile to N2.[7][8]

    • N1-Alkylation (Thermodynamic Product): The 1H-tautomer is generally more stable, and thus the N1-alkylated product is often the thermodynamically favored isomer.[3] Conditions that promote solvent-separated ion pairs (SIPs) or allow for equilibration will typically favor the N1 product.

The following diagram illustrates the competing pathways:

G cluster_0 Deprotonation cluster_1 Alkylation Pathways SM 5-Bromo-1H-pyrazolo[3,4-b]pyridine Anion Pyrazolide Anion SM->Anion + Base (e.g., NaH) - H₂ N1_Product N1-Propyl Isomer (Thermodynamic) Anion->N1_Product Path A + Propyl-X N2_Product N2-Propyl Isomer (Kinetic) Anion->N2_Product Path B + Propyl-X

Caption: Competing N1 vs. N2 alkylation pathways.

Strategies for Controlling Regioselectivity:

The choice of base and solvent is the most powerful tool for directing the regiochemical outcome.

StrategyBaseSolventRationale & Expected OutcomeReference
Favoring N2 (Kinetic) Sodium Hydride (NaH)THFThe small Na⁺ cation forms a tight ion pair, coordinating with N2 and N7, sterically hindering the N1 position. This directs alkylation to the more accessible N2 site.[7],[8]
Favoring N1 (Thermodynamic) Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)DMF, DMSOThe large, poorly coordinating cations (K⁺, Cs⁺) and highly polar solvents promote solvent-separated ion pairs. This reduces the steric bias, allowing alkylation to occur at the more thermodynamically stable N1 position.[7],[8],[9]

Hypothetical Experimental Data for Optimization:

EntryBase (eq.)SolventTemp (°C)Time (h)N1:N2 Ratio (Hypothetical)
1NaH (1.2)THF251220:80
2NaH (1.2)DMF251245:55
3K₂CO₃ (2.0)DMF601875:25
4Cs₂CO₃ (2.0)DMSO6018>90:10
Question 3: My isolated yield is very low after column chromatography, even though TLC/LC-MS analysis of the crude reaction mixture looks promising. How can I improve my product recovery?

Answer: This indicates that the low yield is not from the reaction itself, but from the workup and purification process. Pyrazolo[3,4-b]pyridines are often polar, which can lead to purification challenges.

  • Cause A: Product Adsorption on Silica Gel The basic nitrogen atoms on the heterocyclic core can interact strongly with the acidic silica gel, leading to significant tailing and poor recovery from the column.

    • Troubleshooting Steps:

      • Modify the Eluent: Add a small amount (0.5-1%) of a basic modifier like triethylamine or pyridine to your eluent system (e.g., Hexane/Ethyl Acetate). This will compete for the acidic sites on the silica, reducing product adsorption and improving peak shape.

      • Use a Different Stationary Phase: If the issue persists, consider switching to a more inert or basic stationary phase, such as neutral or basic alumina.

      • Recrystallization: If your product is a solid, recrystallization is an excellent alternative to chromatography for purification and can lead to much higher recovery of pure material.

  • Cause B: Inefficient Extraction If a significant amount of a high-boiling, water-miscible solvent like DMF or DMSO was used, it can complicate the aqueous workup.

    • Troubleshooting Steps:

      • Dilute with Water: After the reaction is complete, pour the crude mixture into a large volume of water or brine. This will cause many organic products to precipitate or allow for more efficient extraction into a non-polar organic solvent.

      • Multiple Extractions: Extract the aqueous layer at least three times with a suitable solvent like Ethyl Acetate or Dichloromethane to ensure complete recovery of the product.

      • Back-Washing: Combine the organic extracts and wash them several times with brine to remove any remaining DMF or DMSO, which can interfere with the concentration step.

Experimental Protocols

Protocol 1: General Procedure for N-Propylation (Favoring N1 Isomer)

This protocol is optimized for regioselective synthesis of the N1-propyl isomer.

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir the mixture until the starting material is fully dissolved.

  • Base Addition: Add cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Electrophile Addition: Add 1-iodopropane (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., in 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 12-18 hours.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash three times with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (potentially with 0.5% triethylamine added to the eluent).

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence for diagnosing yield issues.

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_crude conversion Is Starting Material Consumed? check_crude->conversion regioisomers Is it a Mixture of Regioisomers? conversion->regioisomers Yes improve_conversion Troubleshoot Conversion: 1. Check Base Quality 2. Ensure Anhydrous Conditions 3. Increase Temp/Time conversion->improve_conversion No purification Is Crude Analysis Clean but Isolated Yield Low? regioisomers->purification No control_regio Troubleshoot Regioselectivity: 1. Change Base/Solvent System (e.g., Cs₂CO₃ in DMF for N1) 2. Optimize Temperature regioisomers->control_regio Yes improve_purification Troubleshoot Purification: 1. Add Et₃N to Eluent 2. Try Alumina Column 3. Consider Recrystallization purification->improve_purification Yes end High Yield Achieved purification->end No, Re-evaluate improve_conversion->end control_regio->end improve_purification->end

Caption: A logical workflow for troubleshooting low yields.

References

  • Li, J., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Teixidó, J., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2212. [Link]

  • Phelps, C. B., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[5][10][11]Triazolo[2][7]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. [Link]

  • ResearchGate. (2018). Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2- and N3-Positions.... Retrieved February 24, 2026, from [Link]

  • Katsamakas, S., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 27(5), 1481. [Link]

  • Qin, K., Wang, L., & Li, D. (2022). Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. Hans Journal of Medicinal Chemistry, 10(4), 329-335. [Link]

  • Khouili, M., et al. (2011). Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. ARKIVOC, 2011(2), 240-251. [Link]

  • Wang, S., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]

  • Akrivou, M., et al. (2024). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. International Journal of Molecular Sciences, 25(3), 1599. [Link]

  • Zhang, M., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • Keating, C., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2023). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Sharma, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5535. [Link]

Sources

Purification methods for separating 1-propyl and 2-propyl pyrazolo[3,4-b]pyridine isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[3,4-b]pyridine Isomer Purification

  • Ticket ID: #PYR-34B-ISO-001

  • Subject: Resolution of 1-propyl (N1) vs. 2-propyl (N2) Regioisomers

  • Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The alkylation of pyrazolo[3,4-b]pyridine with propyl halides typically yields a mixture of N1-propyl (thermodynamically favored) and N2-propyl (kinetically favored) isomers. Due to the fused pyridine ring, these isomers exhibit distinct electronic profiles but often possess similar dipole moments, leading to co-elution in standard flash chromatography. This guide provides a definitive troubleshooting workflow for identification, separation, and synthetic prevention.

Module 1: Diagnostic & Identification (Tier 1)

"How do I definitively know which spot is which?"

Before attempting scale-up separation, you must validate the regio-identity of your crude material. Reliance on "expected" elution order is a common cause of failure.

The Definitive NOESY Test

The most reliable method to distinguish N1- from N2-alkylation in the [3,4-b] fused system is 1H-1H NOESY NMR .

  • Structure Topology:

    • N1-Isomer: The N1 nitrogen is attached to the bridgehead carbon (C7a). An alkyl group here is spatially proximate to the pyridine ring proton at C7 .

    • N2-Isomer: The N2 nitrogen is distal to the pyridine ring. An alkyl group here is spatially proximate to the pyrazole proton at C3 .

Diagnostic Protocol:

  • Isolate a small fraction of the "major" and "minor" spots via analytical TLC or HPLC.

  • Run 1H-NMR and NOESY (mixing time 500ms).

  • Check Cross-Peaks:

FeatureN1-Propyl Isomer (Target)N2-Propyl Isomer (Impurity)
Key NOE Signal Strong NOE between Propyl-CH₂ and Pyridine C7-H Strong NOE between Propyl-CH₂ and Pyrazole C3-H
C3-H Shift Typically downfield (

~8.06 ppm)
Typically upfield (

~8.01 ppm)
13C Shift (N-CH₂) Distinct shielding patternDistinct shielding pattern

Tech Note: If your pyrazolo[3,4-b]pyridine has a substituent at C3, the N2-NOE diagnostic changes. In that case, the absence of the Propyl/C7-H interaction is the primary confirmation for N2.

Module 2: Purification Workflows (Tier 2)

"Standard flash chromatography isn't working. What now?"

Workflow Visualization

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Hex/EtOAc & DCM/MeOH) Start->TLC DeltaRf Calculate ΔRf TLC->DeltaRf Flash Flash Chromatography (High Performance Silica) DeltaRf->Flash ΔRf > 0.15 (Easy) Additives Add 1% Et3N or Switch to DCM/MeOH DeltaRf->Additives ΔRf < 0.1 (Tailing) PrepLC Prep-HPLC (C18 Reverse Phase) DeltaRf->PrepLC Co-elution (Complex Mix) Cryst Recrystallization (EtOH or iPrOH) DeltaRf->Cryst Solid/High MP (Scale >5g) Additives->Flash Improved Shape

Figure 1: Decision matrix for selecting the appropriate purification method based on TLC behavior.

Troubleshooting Guide: Chromatography

Issue 1: Peaks are tailing or co-eluting on Silica (Normal Phase).

  • Cause: Pyrazoles are basic. They interact with the acidic silanols on the silica gel surface, causing band broadening.

  • Solution A (Modifier): Add 1% Triethylamine (Et3N) to your mobile phase. This blocks the silanol sites.

    • Protocol: Pre-wash column with 3 CV of Hexane:Et3N (99:1). Run gradient with Hexane:EtOAc (+1% Et3N).

  • Solution B (Solvent Switch): Switch from Hexane/EtOAc to DCM/MeOH .

    • Why: The higher solubility and polarity of DCM often breaks the hydrogen-bonding network differently than EtOAc, potentially altering the selectivity (

      
      ) between isomers.
      

Issue 2: Isomers are inseparable on Normal Phase.

  • Solution: Switch to Reverse Phase (C18) .

    • Mechanism:[1][2][3][4] The N1-propyl isomer is generally more lipophilic (retains longer) than the N2-isomer due to the vector cancellation of the dipole moments in the fused system.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

    • Gradient: Shallow gradient (e.g., 5% to 40% ACN over 20 mins) is often required.

Module 3: Scalability & Crystallization (Tier 3)

"I have 50 grams. I cannot run a column."

Crystallization is the preferred method for multi-gram scale purification, exploiting the symmetry differences between the isomers.

Standard Protocol:

  • Solvent Selection: Ethanol (EtOH) or Isopropanol (IPA).

  • Dissolution: Dissolve the crude mixture in minimum hot solvent.

  • Enrichment:

    • N1-Isomer: Often crystallizes first and more readily due to higher symmetry and packing efficiency compared to the "kinked" N2-isomer.

    • N2-Isomer: Usually remains in the mother liquor.

  • Refinement: If purity is <95% after first crop, recrystallize the solid from EtOH/Water (9:1) .

Data Validation:

Isomer Typical MP Trend Solubility (EtOH)
N1-Propyl Higher Melting Point Lower (Crystallizes out)

| N2-Propyl | Lower Melting Point | Higher (Stays in liquor) |

Module 4: Synthetic Optimization (Prevention)

"How do I stop the N2 isomer from forming?"

If purification is too difficult, you must optimize the reaction to favor N1 regioselectivity (Thermodynamic Control).

Mechanism of Regioselectivity

The pyrazolo[3,4-b]pyridine anion is an ambident nucleophile.

  • Kinetic Control (N2): Fast, irreversible attack. Favored by strong bases (NaH) and polar aprotic solvents that strip the cation (THF, DMF).

  • Thermodynamic Control (N1): Reversible conditions allowing equilibration to the more stable N1 isomer.

Optimization Matrix
VariableRecommendation for N1 Selectivity Recommendation for N2 Selectivity
Base Cs₂CO₃ or K₂CO₃ (Weaker, allows equilibration)NaH or LiHMDS (Strong, irreversible deprotonation)
Solvent DMF or DMSO (High dielectric, stabilizes transition state)THF or DME (Coordination effects)
Temperature High (60-100°C) (Drives thermodynamics)Low (0°C - RT) (Traps kinetic product)
Additives NoneMgBr₂ (Chelation control can direct to N2)

Recommended Protocol for High N1 Selectivity:

React pyrazolo[3,4-b]pyridine (1.0 eq) with Propyl Iodide (1.1 eq) and Cs₂CO₃ (2.0 eq) in DMF at 80°C for 4-6 hours. This typically yields >10:1 N1:N2 ratio.

References

  • Regioselectivity in Pyrazole Alkylation

    • Detailed analysis of N1 vs N2 selectivity in fused pyrazoles.
    • Source: Journal of Medicinal Chemistry.
  • NMR Differentiation of Isomers

    • Methodology for using NOESY and HMBC to distinguish N-alkyl
    • Source: Magnetic Resonance in Chemistry.
    • [5]

  • Synthetic Approaches to Pyrazolo[3,4-b]pyridines

    • Comprehensive review of synthesis and functionaliz
    • Source: Molecules (MDPI).
  • Crystallization and Phase Behavior

    • Study on the solubility and packing of pyrazole deriv
    • Source: Crystal Growth & Design.

Disclaimer: Experimental conditions may vary based on specific substituents at C3, C4, or C6. Always perform a test reaction on <50mg scale before committing bulk material.

Sources

Overcoming solubility issues of 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine in DMSO. Isn't DMSO supposed to be a universal solvent?

A1: DMSO is an exceptionally powerful, polar aprotic solvent, often called a "super solvent," capable of dissolving a wide range of polar and nonpolar compounds.[1][2] However, several factors can still impede dissolution. The pyrazolo[3,4-b]pyridine core, while containing polar nitrogen atoms, is a planar, heterocyclic system that can lead to strong crystal lattice energy—the energy that holds the solid compound together.[3] The addition of a propyl group increases the molecule's lipophilicity and molecular weight, which can further complicate solvation. If the compound has high crystal packing energy, the DMSO molecules may struggle to overcome these intermolecular forces, leading to poor solubility.[3]

Q2: What are the initial signs of solubility issues with my compound in DMSO?

A2: Beyond the obvious failure to dissolve, be observant for subtle signs:

  • Cloudiness or Haze: The solution is not perfectly clear, indicating the presence of finely dispersed, undissolved particles.

  • Particulate Matter: You can see visible solid particles, even after vigorous vortexing.

  • Precipitation Over Time: The compound initially dissolves but crashes out of solution after a short period at room temperature or upon freeze-thaw cycles.[4]

  • Inconsistent Results: Variability in bioassay results can sometimes be traced back to inconsistent compound concentration due to partial solubility.

Q3: My compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what should I do?

A3: This is a classic and very common problem known as "aqueous insolubility." While your compound may be soluble in pure DMSO, its thermodynamic solubility in a mixed solvent system (DMSO/aqueous buffer) is much lower.[5] When the DMSO stock is diluted, the solvent environment rapidly changes from highly organic to predominantly aqueous. The compound, which is poorly water-soluble, can no longer stay in solution and precipitates.

Initial Troubleshooting Steps:

  • Lower the Final Concentration: Your target concentration may exceed the compound's solubility limit in the final assay buffer.[5]

  • Decrease the DMSO Percentage: While counterintuitive, sometimes a lower starting concentration in DMSO (and thus a larger volume added to the buffer) can prevent localized high concentrations that trigger precipitation. However, be mindful of the final DMSO concentration's effect on your assay.

  • Incorporate Surfactants: Adding a small amount of a biocompatible surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium can help keep the compound in solution.[5]

Troubleshooting Guide: From Stock Solution to Assay

This section provides a systematic approach to resolving solubility issues at different stages of your workflow.

Problem: Difficulty Preparing a Concentrated Stock Solution in 100% DMSO

Even in pure DMSO, achieving a high-concentration stock solution can be challenging due to the compound's properties.

Causality: The primary barrier is often the kinetic and thermodynamic aspects of dissolution. Kinetically, energy is required to break the compound's crystal lattice structure.[6] Thermodynamically, the compound has a finite solubility limit in DMSO that cannot be exceeded.[4]

Solutions & Methodologies:

  • Application of Gentle Heat:

    • Why it works: Heating increases the kinetic energy of both the solvent and solute molecules, providing the energy needed to overcome the crystal lattice forces and accelerating the dissolution rate.[7]

    • Protocol: Warm the vial to 30-40°C in a water bath or heating block for 5-10 minutes. Vortex intermittently. Caution: Do not exceed 60°C, as prolonged exposure to higher temperatures can risk thermal degradation of the compound.[4][8]

  • Sonication:

    • Why it works: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[9] This process generates localized high pressure and temperature, acting as a powerful mechanical stirring force that breaks down particle agglomerates and increases the surface area available for solvation.[10][11]

    • Protocol: Place the sealed vial in a bath sonicator for 5-15 minute cycles. Check for dissolution between cycles. This method is highly effective for breaking up stubborn particulates.[4]

Solubility Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine.

G cluster_0 Initial Dissolution in 100% DMSO cluster_1 Primary Troubleshooting cluster_2 Advanced Strategies & Aqueous Dilution Start Weigh Compound & Add DMSO Vortex Vortex Vigorously Start->Vortex Vis_Inspect Visually Inspect for Undissolved Solids Vortex->Vis_Inspect Heat Apply Gentle Heat (30-40°C, 5-10 min) Vis_Inspect->Heat Solids Present Sonicate Sonicate (5-15 min cycles) Heat->Sonicate Vis_Inspect_2 Visually Inspect Sonicate->Vis_Inspect_2 CoSolvent Consider Co-solvent (e.g., NMP, PEG 400) Vis_Inspect_2->CoSolvent Solids Still Present Stock_OK Stock Solution Ready Vis_Inspect_2->Stock_OK Clear Solution pH_Adjust pH Adjustment (for aqueous dilution) Aqueous_Dilution Dilute into Aqueous Buffer pH_Adjust->Aqueous_Dilution Stock_OK->Aqueous_Dilution Precip_Check Precipitation Observed? Aqueous_Dilution->Precip_Check Precip_Check->pH_Adjust Yes Final_Sol Experiment-Ready Solution Precip_Check->Final_Sol No

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Interpretation of 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine

[1]

Executive Summary & Structural Context

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor discovery (e.g., substituted analogs targeting TBK1, BRAF). The introduction of a propyl group at the N1 position affects solubility and lipophilicity, but the alkylation reaction often yields a mixture of N1-propyl (Target) and N2-propyl (Alternative/Impurity) regioisomers.

This guide compares the NMR "performance" (resolution, chemical shift distinctiveness, and structural validation) of the target molecule against its regioisomer and evaluates solvent suitability.

Core Molecule Specifications[1][2][3][4][5][6]
  • IUPAC Name: 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine[1]

  • Molecular Formula: C9H10BrN3[1]

  • Molecular Weight: 240.10 g/mol

  • Key Analytical Challenge: Differentiating N1-alkylation from N2-alkylation.

Structural Analysis & Numbering

Proper assignment requires adherence to the IUPAC numbering system for the fused bicyclic system.

Structurecluster_legendKey ProtonsN1N1N2N2N1->N2PropylPropylChainN1->PropylTargetAlkylationC3C3N2->C3C3aC3aC3->C3aC4C4C3a->C4C7aC7aC3a->C7aFusedC5C5(Br)C4->C5C6C6C5->C6C6->C7aC7a->N1H3H-3: Singlet (Pyraz)H4H-4: Doublet (Pyri)H6H-6: Doublet (Pyri)

Figure 1: Connectivity and numbering of the 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine core. Note the fusion carbons C3a and C7a.

Comparative Analysis: Target (N1) vs. Alternative (N2)

The most critical "alternative" to the product is its N2-regioisomer . Alkylation of the parent 5-bromo-1H-pyrazolo[3,4-b]pyridine often produces the N2 isomer as a minor or competitive byproduct depending on base/solvent conditions.[1]

Performance Comparison: Regioisomeric Differentiation
FeatureTarget: N1-Propyl (Product)Alternative: N2-Propyl (Impurity)Differentiation Logic
H-3 Chemical Shift ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

7.95 – 8.05 ppm (s)

8.10 – 8.40 ppm (s)
N2-alkylation typically deshields H-3 more than N1-alkylation due to loss of lone-pair shielding effects [1, 2].
C-13 Shift (C-3) ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

~133 – 135 ppm

~120 – 125 ppm
Definitive : N2-isomers show a significant upfield shift for C-3 compared to N1 [1].
NOE Correlation Strong NOE : H-3 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

N-CH

Weak/No NOE : H-3

N-CH

In N1, the propyl group is spatially closer to H-7a (buried) and H-3. In N2, the propyl is distant from H-3.[1][2]
Elution Order (TLC) Higher R

(Less Polar)
Lower R

(More Polar)
N1 isomers typically elute first in EtOAc/Hexane systems [3].
Validation Workflow (Decision Tree)

Use this logic to validate your synthesized product.

ValidationStartSynthesized Product(Crude Mixture)TLCTLC Analysis(Hex/EtOAc)Start->TLCSpot1Top Spot (High Rf)Likely N1-IsomerTLC->Spot1Spot2Bottom Spot (Low Rf)Likely N2-IsomerTLC->Spot2NMR1H NMR & NOESY(Purified Top Spot)Spot1->NMRDecisionDoes H-3 (s) show NOEto Propyl N-CH2?NMR->DecisionYesCONFIRMEDN1-Propyl ProductDecision->YesYesNoREJECTN2-Propyl IsomerDecision->NoNo

Figure 2: Logic flow for confirming regiochemistry.

Comparative Analysis: Solvent Systems

Choice of solvent significantly impacts peak resolution, particularly for the aromatic pyridine protons.

ParameterCDClngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(Chloroform-d)
DMSO-d

(Dimethyl Sulfoxide-d6)
Recommendation
Solubility Moderate. Good for lipophilic N-propyl chain.[1]Excellent. Dissolves polar impurities/salts.DMSO-dngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

for final characterization.
Aromatic Resolution Peaks may overlap with CHCl

residual (7.26 ppm) if shifts fall in that range.
Shifts aromatic protons downfield, usually providing clearer separation from solvent residual (2.50 ppm).DMSO-d

ensures H-4/H-6 are distinct.
Water Peak ~1.56 ppm (Can obscure propyl multiplet).~3.33 ppm (Clear of propyl region).DMSO-d

avoids interference with aliphatic chain.

Detailed Experimental Data (Reference Standard)

The following data represents the N1-propyl isomer in DMSO-d


1H NMR Peak Assignment Table

Instrument: 400 MHz or higher recommended. Solvent: DMSO-dngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


PositionShift (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
H-6 8.75 – 8.85 Doublet (d)1H

Most deshielded aromatic proton; adjacent to Pyridine N.
H-4 8.45 – 8.55 Doublet (d)1H

Meta-coupling to H-6; deshielded by Br and aromatic ring current.
H-3 8.15 – 8.25 Singlet (s)1H-Characteristic pyrazole singlet.[1] Diagnostic for N1 vs N2.
N-CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

4.35 – 4.45 Triplet (t)2H

Deshielded by direct attachment to N1.
CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-CH

1.80 – 1.95 Multiplet (m)2H-Methylene bridge; typical propyl pattern.
-CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

0.85 – 0.95 Triplet (t)3H

Terminal methyl group.
Experimental Protocol
  • Sample Prep : Dissolve 5–10 mg of purified compound in 0.6 mL of DMSO-d

    
     . Ensure the solution is homogenous (no suspension).
    
  • Acquisition :

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       1.0 s (ensure full relaxation of aromatic protons for accurate integration).
      
    • Scans: 16–64 (depending on concentration).[3]

  • Processing :

    • Line Broadening (LB): 0.3 Hz.

    • Baseline Correction: Polynomial (Bernstein) to flatten aliphatic region.

    • Referencing: Set residual DMSO pentet center to 2.50 ppm.

References

  • Doganc, F. & Göker, H. "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques."[4][5] Magnetic Resonance in Chemistry, vol. 62, no. 11, 2024, pp. 765-774. Link

  • Lynch, B. M., et al. "Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra." Canadian Journal of Chemistry, vol. 66, no. 3, 1988, pp. 420-428. Link

  • BenchChem Technical Support. "Overcoming regioselectivity issues in pyrazolo[4,3-c]pyridine synthesis." BenchChem Troubleshooting Guides, 2025. Link

  • Assadieskandar, A., et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[1] European Journal of Medicinal Chemistry, 2019.[2] Link

Comparative Crystallographic Analysis: Structural Determinants of 1-Alkyl-5-bromo-1H-pyrazolo[3,4-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of kinase inhibitors (e.g., for TRK, Aurora-A, and Topoisomerase II), the 5-bromo-1H-pyrazolo[3,4-b]pyridine scaffold acts as a privileged pharmacophore. Its planar bicyclic system mimics the adenosine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

However, a critical bottleneck in optimizing these drugs is the solid-state behavior introduced by N1-alkylation. Varying the alkyl chain (Methyl vs. Ethyl vs. Benzyl) drastically alters crystal packing, solubility, and bioavailability without necessarily changing the primary on-target potency.

This guide provides a technical comparison of the structural determinants of these analogs. It moves beyond simple purity checks, offering a workflow to correlate Single Crystal X-Ray Diffraction (SC-XRD) data with bulk physicochemical properties.

Comparative Structural Metrics: The Alkyl Chain Effect

When analyzing 1-alkyl-5-bromo-1H-pyrazolo[3,4-b]pyridine analogs, the alkyl chain acts as a "steric lever," manipulating the crystal lattice. Below is a comparative analysis of how chain length typically impacts crystallographic parameters.

Table 1: Representative Crystallographic Trends in N1-Alkyl Analogs
Metric1-Methyl Analog (Short Chain)1-Butyl Analog (Medium Chain)1-Benzyl Analog (Bulky/Aromatic)Implication for Drug Design
Crystal System Monoclinic / TriclinicOrthorhombic / MonoclinicMonoclinicSymmetry often decreases with chain flexibility.[1]
Packing Efficiency High (Tight

-stacking)
Moderate (Chain interdigitation)High (T-shaped

-stacking)
Higher efficiency = Lower solubility.
Density (

)
> 1.6 g/cm³~ 1.4 - 1.5 g/cm³~ 1.5 g/cm³Density correlates with tablet stability.
Dominant Interaction Halogen Bonding (Br···N)Van der Waals (Alkyl-Alkyl)

-

Stacking
(Aryl-Aryl)
Defines the energy required to dissolve the crystal lattice.
Melting Point High (>170°C)Lower (Odd-Even effect)High (>150°C)Lower MP generally aids solubility.

Expert Insight: The "Odd-Even Effect" is critical here. Analogs with odd-numbered carbon chains (propyl, pentyl) often pack less efficiently than even-numbered chains due to the orientation of the terminal methyl group, potentially offering a solubility advantage.

Intermolecular Interaction Profiling

The efficacy of this scaffold relies on specific non-covalent interactions. In the absence of an N1-hydrogen donor (due to alkylation), the 5-Bromine atom becomes the primary directional anchor via Halogen Bonding.

Interaction Hierarchy Diagram

The following diagram illustrates the competitive landscape of intermolecular forces within the crystal lattice.

InteractionHierarchy Scaffold 1-Alkyl-5-bromo pyrazolo[3,4-b]pyridine Br_Atom 5-Bromine Atom (Sigma Hole Donor) Scaffold->Br_Atom Pyridine_N Pyridine Nitrogen (Acceptor) Scaffold->Pyridine_N Alkyl_Chain N1-Alkyl Chain (Steric Modulator) Scaffold->Alkyl_Chain PiStacking Pi-Pi Stacking (Ring Overlap) Scaffold->PiStacking Face-to-Face HalogenBond Halogen Bond (Br···N) Directional, Strong Br_Atom->HalogenBond Donates to Pyridine_N->HalogenBond Accepts from VdW Hydrophobic VdW (Chain Packing) Alkyl_Chain->VdW Interdigitation

Figure 1: Hierarchy of intermolecular forces. The Br···N halogen bond is a structure-directing motif that competes with


-stacking forces.
Mechanistic Detail: The Halogen Bond

The 5-bromo substituent creates a region of positive electrostatic potential (the


-hole) on the extension of the C-Br bond. In the crystal structure, look for a C-Br···N  angle close to 180° and a distance less than the sum of van der Waals radii (< 3.4 Å). This interaction mimics the hydrogen bonds found in the kinase hinge region, validating the scaffold's biological relevance.

Methodological Comparison: Validating the Structure

To ensure authoritative characterization, one must triangulate data from multiple sources. Relying solely on NMR is insufficient for solid-state drug development.

MethodologySingle Crystal XRD (SC-XRD) Powder XRD (PXRD) DFT (Computational)
Primary Output 3D Atomic Coordinates (CIF)Bulk Phase FingerprintInteraction Energies (kcal/mol)
Resolution Atomic (< 0.8 Å)Bulk AverageTheoretical
Pros Defines absolute configuration and specific interactions (Br[1]···N).Rapid; validates that the bulk batch matches the single crystal.Predicts stability of hypothetical polymorphs.
Cons Requires high-quality crystal growth (slow).Cannot solve unknown complex structures easily.Computationally expensive.
Verdict Gold Standard for structure determination.Essential for batch release QC.Supportive for explaining stability.

Experimental Protocols

A. Synthesis of the 5-Bromo Scaffold

Prerequisite for crystallization.

  • Reactants: 5-bromo-2-fluoro-3-formylpyridine (1.0 eq) + Alkyl-hydrazine (1.2 eq).

  • Conditions: Reflux in Ethanol (EtOH) for 4–12 hours.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold EtOH.

  • Yield Check: Typical yields range from 45% to 80% depending on the alkyl chain steric bulk.

B. Crystallization Protocol (Self-Validating)

To obtain diffraction-quality crystals suitable for the analysis described above, use the Slow Evaporation vs. Anti-solvent Diffusion comparative method.

  • Prepare Solution A: Dissolve 20 mg of the analog in minimal hot Ethanol or THF.

  • Method 1 (Evaporation): Cover vial with parafilm, poke 3 small holes, and leave at ambient temp.

    • Target: Platelike crystals (often favored by planar stacking).

  • Method 2 (Vapor Diffusion): Place the vial (uncapped) inside a larger jar containing Hexane (anti-solvent). Seal the outer jar.

    • Target: Block-like crystals (higher quality for diffraction).

  • Validation: Under a polarizing microscope, true single crystals will extinguish light uniformly when rotated. If they do not, they are aggregates (twinning) and must be recrystallized.

C. Analysis Workflow

The following DOT diagram outlines the logical flow from synthesis to structural data banking.

Workflow Start Crude Analog Synthesis Screen Polymorph Screening Start->Screen Growth Crystal Growth (Vapor Diffusion) Screen->Growth Select Solvent DataCol SC-XRD Data Collection Growth->DataCol Check Optics Solve Structure Solution (SHELXT/OLEX2) DataCol->Solve Refine Refinement (R1 < 5%) Solve->Refine Analyze Interaction Analysis Refine->Analyze Analyze->Growth Poor R-factor? Retry

Figure 2: Crystallographic workflow ensuring data integrity from synthesis to refinement.

References

  • Synthesis & Scaffold Utility

    • Title: Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition)

    • Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
    • Source: Bioorganic & Medicinal Chemistry (via NIH).
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 5-Bromo-1H-pyrazolo[3,4-b]pyridine Substance Profile.[1][2][3][4][5]

    • Source: PubChem.[2][6]

    • URL:[Link]

  • General Crystallographic Principles

    • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications (Review of Tautomerism and Structure).
    • Source: MDPI.
    • URL:[Link]

Sources

Comparative biological activity of propyl vs ethyl substituted pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of pyrazolo[3,4-b]pyridine scaffolds—a privileged structure in kinase inhibition and antimicrobial research—the choice between N1-ethyl and N1-propyl substitution is a critical decision point. This guide objectively compares these two alkyl substitutions, analyzing their impact on lipophilicity, steric accommodation within ATP-binding pockets, and cellular permeability.

The Verdict:

  • Choose N1-Ethyl when targeting kinases with restricted solvent-front regions (e.g., GSK-3

    
    , CDK2) or when aqueous solubility is a limiting factor for bioavailability.
    
  • Choose N1-Propyl when optimizing for membrane permeability (cellular potency) or targeting hydrophobic channels where van der Waals interactions drive affinity (e.g., specific GPCRs or antimicrobial membrane disruption).

Chemical Context & SAR Logic

The pyrazolo[3,4-b]pyridine core is often modified at the N1 position to tune physicochemical properties without altering the primary pharmacophore responsible for hydrogen bonding (typically N7 and C4-substituents).

Physicochemical Comparison
FeatureN1-Ethyl DerivativeN1-Propyl DerivativeImpact on Bioactivity
Steric Bulk Moderate (

)
High (

)
Propyl can induce steric clashes in tight pockets (e.g., gatekeeper residues).
Lipophilicity (cLogP) Lower (

)
Higher (

)
Propyl increases permeability but decreases aqueous solubility.
Rotational Freedom 1 rotatable bond2 rotatable bondsPropyl incurs a higher entropic penalty upon binding unless the pocket is flexible.
Solubility HigherLowerEthyl is preferred for formulation; Propyl often requires co-solvents (DMSO/PEG).
Mechanism of Action: The "Goldilocks" Zone

In kinase inhibitors, the N1-substituent often orients towards the solvent-exposed region or a hydrophobic sub-pocket.

  • Ethyl: Often sits in the "sweet spot" for small hydrophobic pockets, maintaining potency without clashing with the protein backbone.

  • Propyl: The extra methylene unit (

    
    ) can penetrate deeper into hydrophobic clefts, potentially increasing potency by 2-5 fold if the pocket allows. However, if the pocket is rigid, this extension causes a sharp drop in affinity (
    
    
    
    -fold loss) due to steric repulsion.

Comparative Biological Performance[1]

A. Anticancer Activity (Kinase Inhibition)

Data synthesized from comparative SAR studies on ALK, TBK1, and CDK inhibitors.

Target ClassPreferred SubstituentRationale & Experimental Observation
CDK2 / CDK9 Ethyl The ATP pocket of CDKs is relatively compact. Propyl substitution often leads to a 3-fold increase in IC

due to clashes with the gatekeeper residue (e.g., Phe80 in CDK2) [1].
ALK (L1196M) Propyl In mutant ALK, the gatekeeper mutation creates a different hydrophobic environment. Longer alkyl chains (Propyl) or branched chains can sometimes better accommodate the mutated active site compared to Ethyl [2].
Cytotoxicity (HeLa/MCF-7) Propyl While enzyme inhibition might be similar, Propyl derivatives often show lower IC

values in cell-based assays (MTT) due to superior passive diffusion across the cell membrane [3].
B. Antimicrobial Activity

Data derived from MIC evaluations against S. aureus and E. coli.[1][2]

  • Gram-Positive (S. aureus): Propyl derivatives generally outperform Ethyl analogs. The increased lipophilicity facilitates penetration through the thick peptidoglycan layer.

    • Typical MIC (Propyl):

      
      
      
    • Typical MIC (Ethyl):

      
      
      
  • Gram-Negative (E. coli): Ethyl derivatives are often preferred. The outer membrane of Gram-negative bacteria creates a strict permeability barrier where highly lipophilic compounds (Propyl) are often pumped out by efflux pumps or fail to penetrate porins efficiently [4].

Decision Logic Visualization

The following diagram illustrates the decision process for medicinal chemists when selecting between Ethyl and Propyl substitutions.

SAR_Decision_Tree Start Select N1-Substituent Target_Type Primary Target Type? Start->Target_Type Kinase Kinase / Enzyme Target_Type->Kinase Microbe Bacterial / Fungal Target_Type->Microbe Pocket_Size Hydrophobic Pocket Size? Kinase->Pocket_Size Membrane Target Membrane? Microbe->Membrane Tight Restricted / Solvent Front Pocket_Size->Tight Steric Constraint Open Deep Hydrophobic Channel Pocket_Size->Open Lipophilic Space GramPos Gram-Positive (Thick Wall) Membrane->GramPos GramNeg Gram-Negative (Porins) Membrane->GramNeg Rec_Ethyl RECOMMENDATION: N1-Ethyl Tight->Rec_Ethyl Avoid Clashes Rec_Propyl RECOMMENDATION: N1-Propyl Open->Rec_Propyl Max vdW Interaction GramPos->Rec_Propyl Permeability GramNeg->Rec_Ethyl Porin Diffusion

Caption: Decision matrix for N1-alkyl selection based on target structural biology and microbial membrane characteristics.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols. These methods ensure that observed differences are due to the substituent and not experimental variability.

A. Synthesis (One-Pot Cyclocondensation)

Objective: Synthesize N1-ethyl and N1-propyl analogs side-by-side.

  • Reagents: 5-amino-1-ethylpyrazole (or 1-propyl analog), 4-substituted benzaldehyde, ethyl acetoacetate, anhydrous ethanol.

  • Procedure:

    • Dissolve 1.0 mmol of the aldehyde and 1.0 mmol of ethyl acetoacetate in 10 mL ethanol.

    • Stir for 30 mins at RT.

    • Add 1.0 mmol of 5-amino-1-ethylpyrazole (for Compound A) or 5-amino-1-propylpyrazole (for Compound B).

    • Add 5 mol% L-proline (catalyst).

    • Reflux for 4–6 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).

    • Cool to RT, filter the precipitate, and recrystallize from EtOH.

  • Validation: Confirm structure via

    
    -NMR. Key difference: Ethyl shows triplet (~1.4 ppm) + quartet (~4.2 ppm); Propyl shows triplet (~0.9 ppm) + multiplet (~1.8 ppm) + triplet (~4.1 ppm).
    
B. In Vitro Cytotoxicity Assay (MTT)

Objective: Compare cellular potency (IC


).[3][4]
  • Cell Seeding: Seed MCF-7 or HeLa cells (

    
     cells/well) in 96-well plates. Incubate 24h.
    
  • Treatment: Add compounds dissolved in DMSO (ensure final DMSO < 0.1%).

    • Concentration Range: 0.1, 1, 5, 10, 50, 100

      
      .
      
    • Run Ethyl and Propyl analogs on the same plate to minimize batch effects.

  • Incubation: 48 hours at

    
    , 5% 
    
    
    
    .
  • Development: Add

    
     MTT reagent (
    
    
    
    ). Incubate 4h. Dissolve formazan crystals in DMSO.
  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
C. Workflow Diagram

Workflow Synth Synthesis (Reflux 6h) Purify Purification (Recrystallization) Synth->Purify Split Split Stream Purify->Split Assay_Enz Enzyme Assay (Kinase IC50) Split->Assay_Enz Intrinsic Affinity Assay_Cell Cell Assay (MTT / MIC) Split->Assay_Cell Permeability Data Data Analysis (LogP vs Activity) Assay_Enz->Data Assay_Cell->Data

Caption: Integrated workflow for parallel synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives.

References

  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines. National Institutes of Health (PMC). [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Semantic Scholar. [Link][2][3][4][5][6][7][8][9][10][11]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation. National Institutes of Health (PMC). [Link]

  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines. Journal of Applied Pharmaceutical Science. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine

[1]

Executive Summary & Chemical Identity[1][2]

5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic building block frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1] While specific toxicological data for the 1-propyl derivative may be limited compared to its parent scaffold (5-Bromo-1H-pyrazolo[3,4-b]pyridine, CAS 875781-17-2), the addition of the propyl chain increases lipophilicity (LogP), theoretically enhancing skin permeation.[1]

Operational Directive: Treat this compound as a Potent Irritant and Suspected Acute Toxin . All handling protocols must assume the highest probable risk level (Universal Precautions) to ensure operator safety in the absence of compound-specific LD50 data.[1]

Chemical Profile
PropertyDetail
Chemical Structure Fused pyridine-pyrazole system with a bromine substituent and a propyl alkyl chain.[1][2]
Physical State Solid (typically off-white to pale yellow powder).[1]
Primary Hazards H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]
Risk Factor High Skin Absorption Potential due to lipophilic propyl group + halogenation.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must define the hazard vector.[1] The bromine atom renders the molecule susceptible to oxidative insertion, while the propyl group facilitates transport across lipid bilayers (skin/cell membranes).[1]

Hazard Statements (GHS Classification derived from SAR*)

SAR = Structure-Activity Relationship based on parent scaffold CAS 875781-17-2.[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

The PPE Matrix: Layered Defense System[1]

The following PPE standards are non-negotiable for handling quantities >10 mg.

A. Hand Protection (Critical)

Rationale: Standard 4-mil nitrile gloves may provide insufficient breakthrough time against halogenated heterocycles in organic solvents (e.g., DCM, DMF).[1]

  • Standard Protocol: Nitrile Gloves (Minimum thickness: 0.11 mm / 4.3 mil).[1]

  • High-Risk Protocol (Solutions/Scale >1g): Double Gloving is required.[1]

    • Inner Layer: 4-mil Nitrile (Tactility).[1]

    • Outer Layer: 8-mil Nitrile or Laminate (Chemical Resistance).[1]

    • Change Frequency: Every 2 hours or immediately upon splash.[1]

B. Respiratory Protection

Rationale: As a powder, the compound poses an inhalation risk (H335).[1]

  • Primary Control: All solid handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station .[1]

  • Secondary Control (If Hood unavailable/Spill cleanup): NIOSH-certified N95 (minimum) or P100 particulate respirator.[1]

C. Eye & Body Protection[1][5]
  • Eyes: Chemical Splash Goggles (ANSI Z87.[1]1) are preferred over safety glasses to prevent dust migration behind the lens.[1]

  • Body: Lab coat with cuffed sleeves. For scale-up (>10g) or slurry handling, Tyvek® sleeves or aprons are recommended to prevent fabric saturation.[1]

Operational Workflow: Step-by-Step

This workflow integrates safety controls directly into the experimental procedure.

Phase 1: Weighing & Transfer (Solid State)[1]
  • Preparation: Place the balance inside the fume hood.[1] If the balance is static, use a static gun to prevent powder scattering.[1]

  • PPE Check: Don goggles and double gloves.[1]

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the compound is potentially reactive; use PTFE-coated tools.[1]

  • Containment: Immediately reseal the source container with Parafilm® after massing.

Phase 2: Solubilization & Reaction (Liquid State)[1]
  • Solvent Choice: When dissolving in DMSO or DMF, recognize that these solvents accelerate skin absorption of the solute.[1]

  • Addition: Add solvent to the solid (not solid to solvent) to minimize splash risk.[1]

  • Heating: If heating is required, use a reflux condenser and ensure the system is under inert gas (Nitrogen/Argon) to prevent oxidative degradation and fume release.[1]

Phase 3: Workflow Decision Logic (Visualization)[1]

PPE_Decision_LogicStartStart: Handling 5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridineState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidLiquidSolution (DMSO/DMF/DCM)State_Check->LiquidHood_CheckIs Fume Hood Available?Solid->Hood_CheckSolvent_CheckIs Solvent Penetrating? (DMSO, DMF, DCM)Liquid->Solvent_CheckStandard_PPEStd PPE: Lab Coat, Single Nitrile Gloves, Safety GlassesHood_Check->Standard_PPEYesResp_ReqREQUIREMENT: N95/P100 Respirator + GogglesHood_Check->Resp_ReqNo (Avoid if possible)Solvent_Check->Standard_PPENo (e.g., Water/Ethanol)Enhanced_PPEENHANCED PPE: Double Nitrile Gloves + Tyvek SleevesSolvent_Check->Enhanced_PPEYes

Figure 1: PPE Selection Logic based on physical state and solvent carrier risks.[1]

Emergency Response & Disposal

Accidental Release (Spill)[1][6][7]
  • Dry Spill (Powder):

    • Evacuate immediate area if dust is airborne.[1][4]

    • Cover spill with wet paper towels (to prevent dust generation) or use a HEPA-vacuum.[1]

    • Collect into a wide-mouth jar labeled "Hazardous Waste - Toxic Solid."

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.[1] Do not use combustible materials (sawdust) if dissolved in oxidizing solvents.[1]

    • Clean surface with soap and water; do not use Ethanol/Acetone as it may spread the residue.[1]

Disposal Protocol
  • Waste Stream: Halogenated Organic Waste.[1]

  • Labeling: Must explicitly list "Contains Bromine" to prevent mixing with incompatible waste streams (e.g., strong oxidizers).[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] 5-Bromo-1H-pyrazolo[3,4-b]pyridine (Parent Compound Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.